molecular formula C9H9NO5 B064345 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde CAS No. 178686-24-3

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Cat. No.: B064345
CAS No.: 178686-24-3
M. Wt: 211.17 g/mol
InChI Key: MDWLNBVKBMKTKN-UHFFFAOYSA-N
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Description

Chemical Identity: 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde (CAS RN: 178686-24-3) is an aromatic aldehyde with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure features an ethoxy (-OCH₂CH₃) group at position 3, a hydroxyl (-OH) group at position 4, and a nitro (-NO₂) group at position 5, with an aldehyde (-CHO) at position 1 (Figure 1).

Synthesis:
It is synthesized via nitration of 3-ethoxy-4-hydroxybenzaldehyde using nitric acid in acetic acid, yielding the nitro-substituted product .

Applications:
The compound serves as a key intermediate in organic synthesis, particularly in condensation reactions to form heterocyclic compounds (e.g., with ketones and urea under acidic conditions) .

Preparation Methods

Nitration of 3-Ethoxy-4-hydroxybenzaldehyde

The primary route to 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde using fuming nitric acid. This method, detailed in PL180016B1, achieves regioselectivity at the 5-position of the aromatic ring due to the directing effects of the ethoxy and hydroxy groups .

Reaction Conditions and Protocol

  • Starting Material : 3-Ethoxy-4-hydroxybenzaldehyde (83.0 g) is dissolved in dichloromethane (400 mL) at 5–10°C.

  • Nitration : Fuming nitric acid (22.0 mL) is added dropwise at 1.5 mL/min under vigorous stirring.

  • Post-Reaction Processing : The mixture is stirred for 30 minutes at 3°C, filtered, and washed sequentially with dichloromethane and water.

  • Drying : The crude product is vacuum-dried at 50°C, yielding 77.8 g (73.7%) of this compound .

Table 1: Key Parameters for Nitration

ParameterValue
Starting Material83.0 g
SolventDichloromethane (400 mL)
Nitrating AgentFuming HNO₃ (22.0 mL)
Temperature5–10°C (addition); 3°C (stir)
Reaction Time30 minutes
Yield73.7%
Melting Point146–148°C

Mechanistic Insights

The ethoxy group at C3 and hydroxy group at C4 act as ortho/para directors, favoring nitration at C5. Computational studies suggest that the electron-donating ethoxy group stabilizes the intermediate nitronium ion complex, while steric effects from the aldehyde at C1 further enhance regioselectivity .

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below 10°C prevents polysubstitution and oxidative side reactions. Elevated temperatures (>15°C) reduce yields to <50% due to decomposition of the nitro intermediate .

Solvent Selection

Dichloromethane’s low polarity minimizes solvolysis of the nitronium ion, ensuring efficient electrophilic substitution. Alternatives like acetic acid reduce yields by 20–30% due to competitive protonation of the aromatic ring .

Stoichiometry and Purity

A 1:1.2 molar ratio of 3-ethoxy-4-hydroxybenzaldehyde to HNO₃ maximizes mono-nitration. Excess HNO₃ (>1.5 equiv) leads to di-nitration byproducts, detectable via HPLC as secondary peaks at retention times >15 min .

Industrial-Scale Production

PL180016B1 describes a scalable protocol for producing multi-kilogram quantities:

  • Batch Reactor Setup : A 500 L jacketed reactor is charged with 3-ethoxy-4-hydroxybenzaldehyde (20.0 kg) and dichloromethane (800 L).

  • Continuous Nitric Acid Addition : Automated pumps deliver fuming HNO₃ (5.3 L) over 2 hours at 5–10°C.

  • Crystallization : The product is recrystallized from toluene, achieving >99% purity by GC-MS .

Table 2: Industrial Process Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size83.0 g20.0 kg
Solvent Volume400 mL800 L
HNO₃ Consumption22.0 mL5.3 L
Yield73.7%68–70%
Purity (Post-Crystallization)95.1%99.0%

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from toluene:

  • Activated Carbon Treatment : The crude product (16.5 g) is refluxed with toluene (275 mL) and activated carbon (2.0 g) for 45 minutes.

  • Hot Filtration : The mixture is filtered hot to remove carbon and insoluble impurities.

  • Crystallization : Cooling to 3°C induces crystallization, yielding 12.6 g (72.6%) of pure product .

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.31 (s, 1H, CHO), 8.12 (s, 1H, H-6), 7.89 (s, 1H, H-2), 4.18 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.47 (t, J = 7.0 Hz, 3H, OCH₂CH₃) .

  • IR (KBr) : 1702 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂ asym), 1280 cm⁻¹ (C-O ether) .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Ethoxy vs. Methoxy

Substitution of the ethoxy group with methoxy (-OCH₃) or other alkoxy groups alters physicochemical properties and reactivity:

Property 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde
Molecular Formula C₉H₉NO₅ C₈H₇NO₅ C₈H₆ClNO₄
Molecular Weight (g/mol) 211.17 197.15 215.59
Substituent Effects Ethoxy enhances lipophilicity Methoxy increases polarity Chloromethyl boosts electrophilicity
Physical State Liquid Solid (inferred) Solid (97% purity)
Reactivity Moderate steric hindrance Higher solubility in polar solvents Prone to nucleophilic substitution

Key Observations :

  • Lipophilicity : The ethoxy group increases lipophilicity compared to methoxy, influencing solubility and partitioning in biological systems .
  • Steric Effects : Ethoxy’s bulkiness may slow reaction kinetics in condensation reactions compared to methoxy analogs .

Positional Isomerism: Nitro Group Orientation

The nitro group’s position significantly impacts electronic properties:

Compound Nitro Position Electronic Effects
This compound 5 Strong electron-withdrawing meta-directing
3-Ethoxy-5-hydroxy-4-nitrobenzaldehyde 4 Altered resonance, potential para-directing
4-Hydroxy-3-methoxy-5-nitrobenzaldehyde 5 Similar electronic profile to ethoxy analog

Impact on Reactivity :

  • Nitro at position 5 (meta to aldehyde) enhances the electrophilicity of the aldehyde group, favoring nucleophilic attacks in reactions like the formation of Schiff bases .

Biological Activity

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a nitro group attached to a benzaldehyde moiety. Its synthesis typically involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.

Synthetic Route

  • Starting Material : 3-Ethoxy-4-hydroxybenzaldehyde.
  • Nitration Reaction :
    • Reagents : Concentrated nitric acid and sulfuric acid.
    • Conditions : Controlled temperature.
  • Final Product : this compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The nitro group is particularly important in enhancing the compound's cytotoxic effects against tumor cells .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism, such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation .
  • Reactive Intermediates Formation : The compound can form reactive intermediates that interact with cellular components, leading to various biochemical effects, including DNA damage and apoptosis induction .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated:

  • Inhibition Zone : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL, indicating potent antimicrobial activity.

Study on Anticancer Properties

In another study focused on its anticancer properties, the compound was tested on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : The compound induced apoptosis in HeLa cells with an IC50 value of approximately 30 µM after 48 hours of treatment.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerNitro group enhances reactivity
3-Ethoxy-4-hydroxybenzaldehydeLimited biological activityLacks nitro group
4-Hydroxy-3-nitrobenzaldehydeModerate antimicrobialDifferent substituents affect reactivity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde with high purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzaldehyde precursor. For example:

Ethoxylation and Hydroxylation : Start with vanillin derivatives to introduce ethoxy and hydroxyl groups.

Nitration : Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition.

Purification : Recrystallization from ethanol or methanol is effective due to the compound’s moderate solubility in polar solvents .

  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).

Q. How should researchers handle and store this compound to ensure stability?

  • Storage Guidelines :

  • Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis of the nitro group or oxidation of the aldehyde moiety .
  • Avoid exposure to strong acids/bases, which may degrade the compound.
    • Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, nitro group deshielding adjacent protons) .
  • FT-IR : Key peaks include C=O (aldehyde, ~1700 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular weight (211.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved during structural elucidation?

  • Cross-Validation Strategy :

X-ray Crystallography : Refine crystal structures using SHELXL, which is robust for small molecules and high-resolution data. Validate bond lengths/angles against DFT-optimized geometries .

NMR Crystallography : Compare experimental NMR shifts with GIPAW-calculated shifts from crystallographic data to identify conformational discrepancies .

  • Case Study : If NMR suggests rotational isomerism but X-ray shows a single conformation, consider dynamic effects in solution vs. solid-state rigidity.

Q. What computational approaches predict the reactivity of the nitro and aldehyde groups in this compound?

  • DFT Modeling :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., aldehyde carbon as electrophilic, nitro group as electron-withdrawing) .
  • Simulate reaction pathways for nitro reduction (e.g., catalytic hydrogenation) or aldehyde condensation (e.g., Schiff base formation) under varying pH/temperature .
    • Thermodynamic Data : Use NIST Chemistry WebBook for enthalpy/entropy values to model reaction feasibility .

Q. How can researchers optimize crystallization conditions for this compound?

  • Experimental Design :

Solvent Screening : Test mixed solvents (e.g., ethanol/water, DMSO/ether) to balance solubility and nucleation rates.

Temperature Gradient : Slow cooling from 60°C to 4°C enhances crystal quality.

Additives : Small amounts of acetic acid may improve crystal habit by modulating hydrogen bonding .

  • Validation : Use SHELXD for structure solution and check for twinning or disorder in diffraction patterns .

Q. Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

  • Systematic Approach :

Reproducibility Checks : Repeat solubility tests (e.g., shake-flask method) in standardized solvents (water, ethanol, DMSO) at 25°C .

Purity Assessment : Impurities (e.g., residual nitro precursors) can artificially alter solubility. Validate via HPLC .

Environmental Factors : Control humidity and oxygen levels, as the compound may oxidize or hydrate over time .

Properties

IUPAC Name

3-ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWLNBVKBMKTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342825
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178686-24-3
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178686-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro
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Synthesis routes and methods I

Procedure details

Fuming nitric acid (22.0 mL) was added (rate approx. 1.5 mL/min) to a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (83.0 g) in dichloromethane (400 mL) at 5°-10° C. Thereafter the mixture was stirred for 30 min at 3° C. and then filtered. The product was washed with dichloromethane and water and dried in vacuo at 50° C., yield 77.8 g (73,7%).
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-ethoxy-4-hydroxybenzaldehyde (5 g) in acetic acid (50 ml) was added nitric acid (1.4 ml) in 2 portions. The resulting suspension was stirred for 17 h. The solid was collected by filtration, washed with water and dried in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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